molecular formula C18H16FNO2S B2531087 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421489-59-9

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2531087
CAS No.: 1421489-59-9
M. Wt: 329.39
InChI Key: GEJINBLGXUEPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a fluorinated benzamide derivative featuring dual heterocyclic substituents: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. The thiophene and furan groups introduce sulfur and oxygen heteroatoms, respectively, which may modulate solubility, lipophilicity, and interactions with biological targets such as kinases or GPCRs (G protein-coupled receptors) .

Properties

IUPAC Name

2-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-17-6-2-1-5-16(17)18(21)20(12-14-8-10-22-13-14)9-7-15-4-3-11-23-15/h1-6,8,10-11,13H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJINBLGXUEPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Benzamide Core: Starting with a fluoro-substituted benzoyl chloride, react it with an amine to form the benzamide.

    Introduction of the Furan and Thiophene Rings: The furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl groups can be introduced via nucleophilic substitution reactions.

    Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide.

    Substitution: The fluoro group on the benzene ring can be a site for nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the pathways involved would be those related to the biological activity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features :
  • Benzamide Core : Common to all compared compounds; fluorination at the 2-position is a shared feature.
  • Substituents : The target compound’s dual heterocyclic substituents (furan and thiophene) distinguish it from analogs with simpler or singular substitutions (Table 1).
Comparative Insights :

CCG258205 (14an): Substituents: Pyridin-2-yl ethyl. Biological Activity: GPCR kinase 2 inhibition (IC₅₀ ~10 nM) .

Nitazoxanide :

  • Substituents: 5-Nitro-2-thiazolyl.
  • Properties: Nitro and thiazole groups confer antiparasitic activity via interference with pyruvate:ferredoxin oxidoreductase (PFOR) .

2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide (7a) :

  • Substituents: Methyl and trifluoromethyl.
  • Properties: Increased lipophilicity from the CF₃ group may enhance blood-brain barrier penetration but reduce aqueous solubility .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide :

  • Substituents: Dihydrothienylidene.
  • Properties: Planar, conjugated system enables strong π-π stacking; crystallographic data (R factor = 0.034) suggest stable packing .

Unique Aspects of the Target Compound :
  • Dual Heterocycles : Combines furan (oxygen-containing) and thiophene (sulfur-containing) groups, offering a balance of electronic effects and steric bulk.
Physicochemical Parameters (Inferred) :
  • LogP : Estimated higher than pyridyl analogs due to thiophene/furan hydrophobicity.
  • Solubility : Likely reduced compared to nitazoxanide (polar nitro/thiazole groups) but improved over trifluoromethyl derivatives .

Table 1: Comparative Overview of 2-Fluoro Benzamide Derivatives

Compound Name Substituents on Nitrogen Key Functional Groups Biological Activity Key References
Target Compound Furan-3-ylmethyl, Thiophen-2-yl ethyl Furan, Thiophene Hypothesized kinase inhibition
CCG258205 (14an) Pyridin-2-yl ethyl Pyridine GPCR Kinase 2 inhibition
Nitazoxanide 5-Nitro-2-thiazolyl Nitro, Thiazole Antiparasitic
2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide Methyl, Trifluoromethyl CF₃ Synthetic intermediate
4-Fluoro-N-[dihydrothienylidene]-benzamide Dihydrothienylidene Dihydrothiophene Structural stability

Biological Activity

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a fluoro group, a furan ring, and a thiophene ring, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Common Name This compound
CAS Number 1428371-41-8
Molecular Formula C17_{17}H16_{16}FNO3_{3}S2_{2}
Molecular Weight 365.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Benzamide Core : Reacting a fluoro-substituted benzoyl chloride with an appropriate amine to form the benzamide.
  • Introduction of Furan and Thiophene Rings : Using nucleophilic substitution reactions to introduce furan and thiophene groups.
  • Final Assembly : Coupling intermediate products using reagents like EDCI or DCC to obtain the final compound.

Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing furan and thiophene rings have shown significant activity against various viral strains, including SARS-CoV-2. The compound's structural features may enhance its binding affinity to viral proteins, thus inhibiting viral replication.

Antitumor Activity

Research has demonstrated that benzamide derivatives can exhibit antitumor effects. Specifically, compounds with similar structures have shown moderate to high potency in inhibiting cancer cell proliferation in vitro. The presence of heteroaryl groups like furan and thiophene may contribute to their anticancer activity by interacting with specific cellular targets involved in tumor growth.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Modulation of Cellular Pathways : The compound might influence signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antiviral Efficacy : A study reported that a related compound exhibited an IC50_{50} value of 1.55 μM against SARS-CoV-2 M pro, indicating promising antiviral activity that could be enhanced by structural modifications similar to those in this compound .
  • Antitumor Effects : In another case study, benzamide derivatives demonstrated significant inhibition of RET kinase activity, leading to reduced proliferation in cancer cell lines . This suggests that similar compounds may also possess anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.